molecular formula C17H25N7O B2959403 N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide CAS No. 1040640-00-3

N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide

Cat. No.: B2959403
CAS No.: 1040640-00-3
M. Wt: 343.435
InChI Key: HYOFZQFXHCEVHO-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a triazolo[4,3-b]pyridazine core, which is a heterocyclic aromatic structure, and is known for its diverse biological activities.

Mechanism of Action

Target of Action

Similar compounds have been found to targetSerine/threonine-protein kinase pim-1 , which plays a crucial role in cell survival and proliferation.

Mode of Action

It’s known that similar compounds can intercalate dna , which can disrupt the normal functioning of the DNA and lead to cell death. This mechanism is often exploited in the development of anticancer drugs .

Biochemical Pathways

Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may affect multiple biochemical pathways.

Pharmacokinetics

Similar compounds have been found to have good dna-binding affinities , which could potentially influence their bioavailability and pharmacokinetics.

Result of Action

Given its potential dna intercalating activity , it could lead to disruption of normal cellular processes and potentially induce cell death. This property is often exploited in the development of anticancer drugs .

Action Environment

It’s worth noting that the synthesis of similar compounds has been achieved under microwave conditions , suggesting that the compound might be stable under a range of conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the triazolo[4,3-b]pyridazine core This can be achieved through cyclization reactions involving hydrazine and appropriate diketone or β-diketone precursors

Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the piperazine ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or chromium(VI) oxide.

  • Reduction reactions might involve hydrogen gas and a metal catalyst.

  • Substitution reactions could employ alkyl halides and a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazolo[4,3-b]pyridazine core makes it a versatile intermediate in organic synthesis.

Biology: Biologically, N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide has shown potential as a dual inhibitor of c-Met and Pim-1, which are involved in cancer progression. Its antitumor activity has been evaluated in various cell lines, making it a candidate for further drug development.

Medicine: In medicine, the compound's ability to inhibit specific molecular targets suggests its potential use in developing new therapeutic agents. Its dual inhibition properties could be beneficial in treating cancers that are resistant to single-target therapies.

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique structure and reactivity make it suitable for various applications, including the creation of novel pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

  • [1,2,4]Triazolo[4,3-a]quinoxaline derivatives: These compounds also feature a triazolo core and have been studied for their anticancer properties[_{{{CITATION{{{_2{[1,2,4]Triazolo [4,3-a]quinoxaline and [1,2,4]triazolo 4,3-a ....

  • Bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines): These compounds are known for their dual inhibition of PARP-1 and EGFR, similar to the dual inhibition seen with N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide[_{{{CITATION{{{_3{Design and synthesis of new bis(1,2,4-triazolo[3,4- b ]1,3,4 ....

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Properties

IUPAC Name

N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N7O/c1-13-19-20-15-7-8-16(21-24(13)15)22-9-11-23(12-10-22)17(25)18-14-5-3-2-4-6-14/h7-8,14H,2-6,9-12H2,1H3,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOFZQFXHCEVHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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